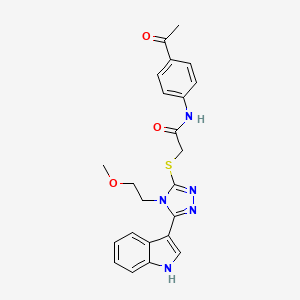

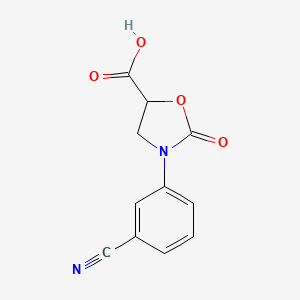

![molecular formula C23H20N4O3 B2531567 N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1047477-54-2](/img/structure/B2531567.png)

N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

The compound this compound is a derivative of the pyrazolo[1,5-a]pyrimidine class. This class of compounds has been extensively studied due to their diverse pharmacological properties, including antianxiety, anticancer, and enzyme inhibition activities. The specific compound is structurally related to various synthesized derivatives that have shown significant biological activities in preclinical studies.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of amino-pyrazole with appropriate diketones or carboxylic acids. For instance, the synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides can be achieved through a multi-step process starting from methyl 3-amino-1H-pyrazole-4-carboxylate, followed by cyclization and subsequent functional group transformations . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely to follow a similar synthetic strategy.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. X-ray crystallography studies have been conducted on similar compounds to determine their solid-state structures, which often reveal the presence of hydrogen bonding and π-π stacking interactions contributing to the crystal packing . These structural features are crucial for the biological activity of these compounds as they can influence the binding affinity to biological targets.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including halogenation, alkylation, and amidation, to yield a wide range of substituted compounds with potential biological activities . The reactivity of these compounds is often influenced by the substituents present on the pyrazole and pyrimidine rings, which can direct the regioselectivity of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, charge distribution, and potential reactive sites of these molecules . Additionally, the lipophilicity and potential oral bioavailability of these compounds can be predicted through in silico ADME studies, which are essential for drug development .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds derived from related chemical structures has shown significant advancements. For instance, the synthesis of various heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, has been reported. These compounds have shown to possess anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activities

There has been significant interest in synthesizing and evaluating the anticancer properties of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, indicating a potential route for the development of new therapeutic agents (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Activities

Compounds with structural similarities have been synthesized and screened for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity and demonstrated significant analgesic and anti-inflammatory activities, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

The exploration of novel heterocyclic compounds derived from pyrazolo[1,5-a]pyrimidine and its derivatives for antimicrobial activities has led to the synthesis of compounds that displayed promising antibacterial activity against various bacterial strains, underscoring the potential of these compounds in addressing antibiotic resistance (Palkar et al., 2017).

Molecular Docking Studies

Molecular docking studies of synthesized compounds have provided insights into their potential mechanism of action, particularly in relation to their biological activities. This approach helps in understanding the interaction between these compounds and biological targets, facilitating the design of more potent and selective agents (Fahim et al., 2021).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-14-3-5-17(9-15(14)2)19-7-8-24-22-18(12-26-27(19)22)23(28)25-11-16-4-6-20-21(10-16)30-13-29-20/h3-10,12H,11,13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWLHCHYQDKTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)

![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)